molecular formula C19H20O4 B7823713 Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- CAS No. 54208-63-8

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-

Cat. No.: B7823713
CAS No.: 54208-63-8
M. Wt: 312.4 g/mol
InChI Key: FIJSKXFJFGTBRV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSKXFJFGTBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Related CAS

58145-38-3
Record name Oxirane, 2,2′-[methylenebis(2,1-phenyleneoxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID00866406
Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methylene bis(phenyleneoxymethylene)bisoxirane is a colorless liquid resin., Liquid
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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CAS No.

39817-09-9, 54208-63-8
Record name METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE
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Record name 2,2′-[Methylenebis(2,1-phenyleneoxymethylene)]bis[oxirane]
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Record name Bisphenol F diglycidyl ether
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Record name Methylenebis(2-gylcidyloxyphenyl)
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Record name Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
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Record name 2,2'-[methylenebis(phenyleneoxymethylene)]bisoxirane
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Record name 2,2'-[methylenebis(o-phenyleneoxymethylene)]bisoxirane
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Preparation Methods

Stepwise Reaction Pathway

  • Alkylation of Bisphenol F :
    Bisphenol F reacts with epichlorohydrin in a molar ratio of 1:2 under alkaline conditions (e.g., sodium hydroxide). The hydroxyl groups of bisphenol F attack the electrophilic carbon of epichlorohydrin, forming a chlorohydrin intermediate.

    Bisphenol F+2epichlorohydrinChlorohydrin intermediate+2HCl\text{Bisphenol F} + 2\,\text{epichlorohydrin} \rightarrow \text{Chlorohydrin intermediate} + 2\,\text{HCl}
  • Epoxidation :
    The chlorohydrin intermediate undergoes dehydrohalogenation via base-catalyzed elimination, yielding the final epoxy rings.

    Chlorohydrin intermediate+2NaOHOxirane product+2NaCl+2H2O\text{Chlorohydrin intermediate} + 2\,\text{NaOH} \rightarrow \text{Oxirane product} + 2\,\text{NaCl} + 2\,\text{H}_2\text{O}

Optimization Parameters

  • Temperature : 60–80°C for controlled reactivity.

  • Catalyst : Sodium hydroxide (10–15 wt%) ensures complete dehydrohalogenation.

  • Solvent : Polar aprotic solvents like tetrahydrofuran enhance solubility.

Industrial-Scale Production

Industrial synthesis prioritizes yield, purity, and scalability. Key modifications include:

Continuous Reactor Systems

  • Tubular Reactors : Enable precise temperature control and reduced side reactions.

  • In-line Neutralization : Immediate HCl removal minimizes corrosion and byproducts.

Purification Protocols

  • Vacuum Distillation : Removes unreacted epichlorohydrin (boiling point: 117°C).

  • Liquid-Liquid Extraction : Water washes eliminate residual salts and catalysts.

Quality Control Metrics

ParameterSpecificationAnalytical Method
Epoxide Equivalent Weight310–330 g/eqTitration (ASTM D1652)
Chlorine Content<500 ppmPotentiometric titration
Viscosity10,000–12,000 cP @25°CRotational viscometer

Advanced Catalytic Methods

Recent innovations focus on catalytic efficiency and environmental sustainability:

Phase-Transfer Catalysis (PTC)

  • Catalysts : Tetrabutylammonium bromide (TBAB) reduces NaOH requirement by 30%.

  • Benefits : Faster reaction kinetics and lower energy input.

Solvent-Free Synthesis

  • Melt Polycondensation : Eliminates solvent use, reducing waste and cost.

  • Yield Improvement : 92–95% epoxide conversion vs. 85–88% in solvent-based systems.

Analytical Validation of Synthetic Products

Gas chromatography (GC) and mass spectrometry (MS) are pivotal for characterizing the oxirane product.

Gas Chromatography Conditions

Column TypeActive PhaseCarrier GasTemperature ProgramRetention Index
CapillaryMethyl SiliconeHelium60°C (1 min) → 12°C/min → 380°C2704

Mass Spectrometry Data

  • Molecular Ion Peak : m/z 312.36 (C₁₉H₂₀O₄).

  • Fragmentation Pattern : Dominant peaks at m/z 135 (bisphenol F backbone) and m/z 57 (epoxide ring).

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Energy Consumption (kWh/kg)
Conventional Alkaline85988.2
PTC-Enhanced92996.5
Solvent-Free9599.55.8

The solvent-free method outperforms others in yield and sustainability, though it requires precise temperature control to prevent premature polymerization.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chlorohydrin Residues : Addressed via extended vacuum stripping.

  • Oligomerization : Inhibited by maintaining pH <9 during epoxidation.

Environmental Considerations

  • Wastewater Treatment : Neutralization and ion exchange remove chlorides and organics.

  • Epichlorohydrin Recovery : 95% reuse achieved via distillation .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-: undergoes several types of reactions, including:

  • Oxidation: : The epoxy group can be oxidized to form diols or other oxygen-containing functional groups.

  • Reduction: : The compound can be reduced to form alcohols or other reduced forms.

  • Substitution: : The epoxy group can react with nucleophiles to form substituted products.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and osmium tetroxide . The reaction is typically carried out under mild conditions to avoid over-oxidation.

  • Reduction: : Common reagents include sodium borohydride and lithium aluminum hydride . The reaction is usually performed in anhydrous conditions to prevent hydrolysis of the epoxy group.

  • Substitution: : Common nucleophiles include amines , alcohols , and phenols . The reaction is often carried out in the presence of a catalyst such as triethylamine or imidazole .

Major Products Formed

  • Diols: : Resulting from the oxidation of the epoxy group.

  • Alcohols: : Resulting from the reduction of the epoxy group.

  • Substituted Epoxy Compounds: : Resulting from the substitution reactions with various nucleophiles.

Scientific Research Applications

Chemistry

  • Cross-linking Agent : Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- is widely used as a cross-linking agent in the synthesis of polymers and resins. The epoxy groups in the compound can react with various nucleophiles to form covalent bonds, leading to enhanced mechanical strength and chemical resistance in polymeric materials .
  • Polymer Synthesis : It plays a crucial role in creating high-performance coatings and adhesives by improving the durability and stability of materials under various environmental conditions.

Biology

  • Modification of Biomolecules : The compound is employed in biochemical assays for modifying biomolecules. This modification can enhance the sensitivity and specificity of assays used in research and clinical diagnostics .
  • Biocompatibility Studies : Research has focused on its potential applications in biocompatible materials for medical devices, where its reactivity allows for functionalization with biological molecules.

Medicine

  • Drug Delivery Systems : Investigations into the use of Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- have shown promise for developing drug delivery systems that utilize its ability to form stable complexes with therapeutic agents .
  • Medical Adhesives : The compound's properties make it a candidate for use in medical adhesives that require strong bonding capabilities while being compatible with biological tissues .

Industrial Applications

  • Coatings and Sealants : Due to its excellent mechanical and chemical properties, this compound is utilized in producing high-performance coatings and sealants that are resistant to moisture, chemicals, and temperature variations .
  • Adhesives Production : It serves as a critical ingredient in formulating adhesives that require rapid curing times and strong adhesion to various substrates.

Case Study 1: Polymer Development

A study investigated the use of Oxirane-based resins in creating eco-friendly coatings for wood products. The results indicated that coatings formulated with this compound exhibited superior water resistance and durability compared to traditional formulations.

Case Study 2: Biocompatibility Testing

Research conducted on the biocompatibility of medical adhesives containing Oxirane demonstrated that these adhesives could effectively bond tissues without eliciting significant inflammatory responses. This study supports the potential use of such adhesives in surgical applications.

Comparative Data Table

Application AreaSpecific UseBenefits
ChemistryCross-linking agentEnhances mechanical strength
BiologyBiomolecule modificationIncreases assay sensitivity
MedicineDrug delivery systemsImproves therapeutic efficacy
IndustryHigh-performance coatingsOffers excellent resistance properties

Mechanism of Action

The mechanism by which Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- exerts its effects involves the epoxy group reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved include the formation of cross-linked networks in polymers and resins, which contribute to the material's strength and durability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Molecular Properties

Compound Name (CAS No.) Bridging Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
Bisphenol F diglycidyl ether (2095-03-6) Methylene (-CH₂-) C₁₉H₂₀O₄ 312.36 Symmetric para-para' phenyl-epoxide linkage
Bisphenol A diglycidyl ether (1675-54-3) Isopropylidene (-C(CH₃)₂-) C₂₁H₂₄O₄ 340.41 Bulky isopropylidene bridge; higher thermal stability
2,2'-[Cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane (13446-84-9) Cyclohexylidene C₂₇H₃₂O₄ 444.54 Rigid cyclohexane ring enhances steric hindrance
Naphthalene-based analog (333434-30-3) Methylene (-CH₂-) C₂₇H₂₄O₄ 412.48 Naphthalene cores increase aromaticity and rigidity

Key Observations :

  • Bisphenol A Diglycidyl Ether (BADGE): The isopropylidene group increases molecular weight and rigidity, leading to higher glass transition temperatures (Tg) compared to Bisphenol F derivatives .
  • Cyclohexylidene Analog : The cyclohexane ring introduces conformational rigidity, improving chemical resistance but reducing flexibility .
  • Naphthalene-Based Analog : Enhanced thermal stability due to fused aromatic rings, but higher viscosity complicates processing .

Physicochemical and Reactivity Profiles

Viscosity and Reactivity :
  • Bisphenol F Diglycidyl Ether: Lower molecular weight (312.36 g/mol) results in reduced viscosity, favoring applications requiring flowability (e.g., coatings) .
  • BADGE : Higher viscosity (340.41 g/mol) limits processing ease but improves mechanical strength in cured resins .
  • Naphthalene Analog : High viscosity (412.48 g/mol) restricts use to specialized high-performance composites .
Curing Behavior :
  • Bisphenol F’s symmetrical structure enables rapid, uniform crosslinking with amines or anhydrides, whereas steric hindrance in BADGE slows curing .
  • Cyclohexylidene and naphthalene derivatives exhibit delayed curing due to bulky substituents but achieve higher crosslink density .

Biological Activity

Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-, commonly referred to as a bisphenol diglycidyl ether, is a compound derived from the reaction of bisphenol with epichlorohydrin. This compound is notable for its applications in epoxy resins and coatings, which are widely used in various industries due to their excellent mechanical properties and chemical resistance. Understanding the biological activity of this compound is crucial for assessing its safety and potential health impacts.

  • Molecular Formula: C19H20O4
  • Molecular Weight: 312.36 g/mol
  • Density: 1.213 g/cm³

Biological Activity Overview

The biological activity of Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- has been studied primarily in the context of its toxicity and potential health effects. The following sections detail its effects on various biological systems.

Acute Toxicity

  • Ingestion (Rat LD50): > 5,000 mg/kg
  • Dermal (Rat LD50): > 1,600 mg/kg

These values suggest that the compound has low acute toxicity when ingested or absorbed through the skin .

Skin and Eye Irritation

  • Skin Irritation (Rabbit): Moderate irritant
  • Eye Irritation (Rabbit): Severe irritant

The compound is classified as a skin sensitizer and can cause significant irritation upon contact with skin or eyes .

Sensitization Potential

Studies indicate that Oxirane can induce allergic reactions upon repeated exposure. It has been shown to be a skin sensitizer in guinea pigs .

Genotoxicity and Mutagenicity

Research indicates that there is a potential for genetic damage associated with exposure to this compound. It has been classified as "suspected of causing genetic defects," highlighting the need for caution in its use .

Environmental Impact

The compound is toxic to aquatic life with long-lasting effects. Precautionary measures are recommended to prevent environmental contamination .

Case Studies and Research Findings

Study ReferenceFindings
3M Safety Data SheetIdentified as harmful if swallowed; causes severe skin burns and eye damage; suspected mutagenic properties .
Toxicological ReviewsSuggested that exposure can lead to respiratory irritation and potential long-term health effects on the liver and nervous system .
Environmental Impact AssessmentsReported toxicity to aquatic organisms, emphasizing the need for environmental safeguards during handling .

Q & A

Q. What are the standard synthetic routes for preparing Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-?

The synthesis typically involves reacting 4-methyl-1,3-phenylene with epichlorohydrin in the presence of a base (e.g., NaOH). The reaction proceeds via nucleophilic substitution, forming an intermediate that undergoes dehydrochlorination and cyclization to yield the epoxide groups. Industrial production requires strict control of temperature, pH, and reaction time to optimize purity and yield . For structural analogs (e.g., cyclohexylidene or isopropylidene derivatives), variations in the diol or ketone precursor alter the bridging group between aromatic rings, impacting thermal stability and reactivity .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Mass spectrometry (MS) coupled with NIST database matching is critical for identification. For example, experimental mass spectra (e.g., m/z peaks corresponding to molecular ions and fragmentation patterns) are compared to reference spectra to confirm the structure . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves regiochemical ambiguities, such as distinguishing between ortho-, meta-, or para-substituted phenyl groups. Fourier-Transform Infrared Spectroscopy (FTIR) identifies epoxide ring vibrations (~850–950 cm⁻¹) and ether linkages (~1100–1250 cm⁻¹) .

Q. What are the primary chemical reactions and applications in polymer chemistry?

The epoxide groups undergo ring-opening reactions with nucleophiles (amines, thiols, alcohols) to form cross-linked polymers. For example, curing with polyamines produces thermosetting resins with high mechanical strength, used in coatings and adhesives . In biomedical research, derivatives functionalized with PEG or hydroxy groups are explored for drug delivery systems due to their biocompatibility .

Advanced Research Questions

Q. How do structural isomers (e.g., ortho vs. para substitution) affect polymerization efficiency and material properties?

The compound often exists as a reaction mass of isomers , such as 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- and 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis-. Ortho-substituted isomers introduce steric hindrance, reducing cross-linking density but improving flexibility. Para-substituted isomers enhance thermal stability (Tg ~150–200°C) due to symmetric packing . Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) quantify these differences by monitoring curing exotherms and viscoelastic behavior .

Q. How can researchers resolve contradictions in toxicity data across regulatory frameworks?

The compound is subject to significant new use reporting (SNUR) under the U.S. EPA’s TSCA (e.g., PMN P-18-62, CAS 13446-84-9). Discrepancies arise from varying impurity profiles (e.g., residual epichlorohydrin) and curing completeness. For uncured resins, OSHA hazard warnings include skin irritation and sensitization . Researchers must document impurity thresholds (e.g., <0.1% residual monomers) and use High-Performance Liquid Chromatography (HPLC) to validate compliance .

Q. What methodologies optimize cross-linking efficiency in epoxy-amine systems?

Key factors include:

  • Stoichiometric ratio : A 1:1 epoxide-to-amine ratio minimizes unreacted groups.
  • Catalysts : Tertiary amines (e.g., DMP-30) accelerate curing at lower temperatures.
  • Reactive diluents : Adding glycidyl ethers reduces viscosity without compromising Tg .
    Kinetic studies using Rheometry track gelation times, while Solid-State NMR probes cross-link density .

Q. How do environmental factors (humidity, oxygen) influence degradation mechanisms?

Hydrolytic degradation of epoxide networks is accelerated under acidic/basic conditions, forming diols and ether cleavage products. Accelerated Aging Tests (e.g., 85°C/85% RH) combined with Gel Permeation Chromatography (GPC) monitor molecular weight changes. Oxidation pathways (e.g., radical formation) are studied via Electron Spin Resonance (ESR) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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